1,3-Di([2,2'-bipyridin]-6-yl)benzene
Description
Significance of Bipyridine Motifs in Contemporary Coordination Chemistry and Materials Science
The 2,2'-bipyridine (B1663995) (bpy) moiety is a cornerstone of coordination chemistry. nih.govresearchgate.net Its prevalence stems from its ability to form stable, five-membered chelate rings with a wide variety of transition metal ions. nih.gov The resulting metal-bipyridine complexes often exhibit rich redox chemistry and intriguing photophysical properties, such as intense metal-to-ligand charge transfer (MLCT) absorptions and luminescence. nih.govnih.gov These characteristics have made them central to research in areas like artificial photosynthesis, light-emitting devices, and molecular sensing. nih.govrsc.org
The incorporation of multiple bipyridine units into a single molecular scaffold creates multitopic ligands capable of bridging metal centers. This strategy allows for the systematic construction of dinuclear and polynuclear complexes, where the electronic communication between metal centers can be modulated by the nature of the bridging ligand. researchgate.netnih.gov This has led to the development of advanced materials with applications in catalysis, molecular electronics, and theranostics. nih.govmdpi.com
Evolution of Benzene-Bridged Multitopic Nitrogen Donor Ligands
The use of a central aromatic ring, such as benzene (B151609), as a linker for nitrogen-donor chelating units is a well-established strategy in ligand design. The rigid and planar nature of the benzene core provides a predictable geometric disposition of the coordinating groups. The substitution pattern of the benzene ring (ortho, meta, or para) precisely controls the angle and distance between the coordination sites, thereby directing the assembly of the final supramolecular structure.
For instance, 1,4-disubstituted (para) benzene linkers typically lead to linear and extended structures, while 1,3-disubstituted (meta) linkers, like in the case of 1,3-Di([2,2'-bipyridin]-6-yl)benzene , promote the formation of angular or bent architectures. researchgate.net This control over the final geometry is a key aspect of rational supramolecular design. The synthesis of such ligands often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, which are highly efficient in forming carbon-carbon bonds between aromatic rings. nih.gov
Rational Design Principles for this compound as a Versatile Scaffolding Ligand
The design of This compound is a deliberate exercise in molecular engineering aimed at creating a versatile building block for supramolecular chemistry. The key design elements are:
Two Bidentate Chelating Sites: The presence of two distinct 2,2'-bipyridine units allows for the simultaneous coordination of two metal centers, making it an ideal bridging ligand for constructing dinuclear complexes.
Meta-Substitution on the Benzene Bridge: The 1,3-substitution pattern on the central benzene ring enforces a specific angular relationship between the two bipyridine moieties. This is crucial for directing the formation of discrete cyclic structures, such as metallomacrocycles, or for creating specific cavities and folds in larger assemblies.
Rotational Freedom and Conformational Flexibility: The single C-C bonds connecting the bipyridine units to the central benzene ring allow for a degree of rotational freedom. This can lead to the formation of different conformational isomers or even complex helical structures (helicates) upon coordination with metal ions.
Tunable Electronic Properties: The conjugated π-system that extends across the entire molecule allows for electronic communication between the two metal centers in its complexes. The nature of this communication can be further tuned by introducing substituents on either the benzene or bipyridine rings.
The synthesis of this ligand would likely proceed via a convergent approach, utilizing modern cross-coupling methodologies. For example, a double Suzuki-Miyaura coupling reaction between 1,3-dibromobenzene (B47543) and a suitable 6-(boronic acid or boronic ester)-2,2'-bipyridine derivative would be a plausible route.
While detailed research findings specifically on the coordination chemistry of This compound are not widely available in the public domain, its structural features strongly suggest its potential to form a rich variety of dinuclear and polynuclear metal complexes. The study of such complexes would provide valuable insights into the fundamental principles of supramolecular self-assembly and the development of new functional materials.
Structure
3D Structure
Properties
CAS No. |
138336-94-4 |
|---|---|
Molecular Formula |
C26H18N4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-pyridin-2-yl-6-[3-(6-pyridin-2-ylpyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C26H18N4/c1-3-16-27-23(10-1)25-14-6-12-21(29-25)19-8-5-9-20(18-19)22-13-7-15-26(30-22)24-11-2-4-17-28-24/h1-18H |
InChI Key |
QGFLKGNSSRPTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)C3=CC(=CC=C3)C4=NC(=CC=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Di 2,2 Bipyridin 6 Yl Benzene and Its Functionalized Derivatives
Advanced Cross-Coupling Strategies
Cross-coupling reactions catalyzed by transition metals, particularly palladium and nickel, represent the most prevalent and versatile tools for assembling the 1,3-di([2,2'-bipyridin]-6-yl)benzene framework. These reactions offer high efficiency and functional group tolerance.
The Suzuki-Miyaura and Stille reactions are cornerstone methodologies in modern organic synthesis for creating carbon-carbon bonds, and they have been effectively applied to the synthesis of bipyridine-based structures.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. sumitomo-chem.co.jpnih.gov It is a widely used method for preparing biphenyl (B1667301) derivatives and has been extended to the synthesis of bipyridines. mdpi.com For instance, the coupling of a dihalo-benzene derivative with a pyridylboronic acid or, conversely, a diboronic acid-substituted benzene (B151609) with a halopyridine can be employed. The use of palladium-on-charcoal (Pd/C) catalysts is advantageous for industrial applications due to easy handling, removal by filtration, and recyclability. sumitomo-chem.co.jp However, for reactions involving halopyridines, the combination of non-prereduced Pd/C with a phosphine (B1218219) ligand like triphenylphosphine (B44618) is often essential. sumitomo-chem.co.jp
The Stille coupling reaction utilizes an organotin compound reacting with an organic halide, also catalyzed by palladium. wikipedia.org This method is highly versatile and has been instrumental in synthesizing various mono- and disubstituted 2,2'-bipyridines, often on a multigram scale. wikipedia.orgnih.gov The synthesis of asymmetrically functionalized 1,3-di(2-pyridyl)benzenes has been successfully achieved using sequential Stille cross-coupling reactions. researchgate.net A significant advantage of the Stille reaction is the stability of the organostannane reagents and the mild reaction conditions. orgsyn.org Recent advancements, driven by the development of bulky, electron-rich phosphine ligands, have expanded the substrate scope to include less reactive aryl chlorides under milder conditions. orgsyn.org The addition of copper(I) salts can also significantly accelerate the reaction rate. harvard.edu
| Reaction | Typical Catalyst/Ligand | Coupling Partners | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd/C, Pd(PPh₃)₄ | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid/Ester | High functional group tolerance; Boronic acids can be stable; Heterogeneous options available. sumitomo-chem.co.jpmdpi.com |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ / P(t-Bu)₃ | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Stannane | Stable organotin reagents; Mild reaction conditions; Effective for sterically hindered substrates. nih.govorgsyn.org |
Nickel-catalyzed reactions provide a cost-effective and highly effective alternative to palladium for synthesizing bipyridines. These methods can proceed via both homocoupling of a single precursor or heterocoupling of two different electrophiles.
Homocoupling reactions are particularly useful for creating symmetrical 2,2'-bipyridines from 2-halopyridine precursors. nih.govelsevierpure.com Traditional methods often employed stoichiometric amounts of NiCl₂ with triphenylphosphine (PPh₃) and a reductant like zinc. nih.gov More recent advancements have led to catalytic systems that operate efficiently without external ligands. For example, NiCl₂·6H₂O can effectively catalyze the reductive coupling of 2-halopyridines to yield 2,2'-bipyridines. nih.gov Electrochemical methods, using a NiBr₂(bpy) catalyst and a sacrificial anode, have also proven to be simple and efficient for this transformation, with yields ranging from 58% to 98%. nih.gov
Heterocoupling , or cross-electrophile coupling (XEC), has emerged as a powerful strategy that directly couples two different organic electrophiles, avoiding the need for pre-formed organometallic nucleophiles. wisc.edu Nickel catalysts, typically ligated by 2,2'-bipyridine (B1663995) (bpy) or its derivatives, are central to this methodology. wisc.edunih.gov These reactions use a stoichiometric reductant (e.g., zinc or manganese) or electrochemical reduction to drive the catalytic cycle. wisc.educhemrxiv.org This approach is highly valuable for coupling heteroaryl chlorides with aryl bromides, enabling the synthesis of complex, unsymmetrical biaryl structures. wisc.edu The properties of the nickel complexes and their catalytic performance are heavily influenced by substituents on the bipyridine ligand. nih.gov
| Coupling Type | Catalyst System | Substrates | Typical Reductant | Notes |
|---|---|---|---|---|
| Homocoupling | NiCl₂·6H₂O | 2-Halopyridines | Zinc (Zn) | Forms symmetrical 2,2'-bipyridines. nih.gov |
| Electrochemical Homocoupling | NiBr₂(bpy) | 2-Bromopyridines | Sacrificial Anode (e.g., Zn, Fe) | High yields under ambient conditions. nih.gov |
| Cross-Electrophile Coupling | NiCl₂ / bipyridine ligand | Aryl Halide 1 + Aryl Halide 2 | Zinc (Zn), Manganese (Mn) | Couples two different electrophiles directly. wisc.edu |
Alternative Carbon-Carbon Bond Forming Reactions
Beyond the classic cross-coupling methods, other innovative C-C bond-forming reactions have been developed, offering unique pathways to the target compound and its derivatives by using alternative, readily available starting materials.
These "traceless" cross-coupling methods use carboxylic acids or sulfonyl compounds as coupling partners, which release CO₂ or SO₂ during the reaction.
Decarboxylative cross-coupling has become a key transformation for forming C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds, using inexpensive and abundant carboxylic acids as alternatives to organometallic reagents. acs.orgwikipedia.org The reaction typically involves a metal catalyst (e.g., Pd, Cu, Ni, Fe), a base, and an oxidant. wikipedia.org Palladium-catalyzed decarboxylative coupling of pyridyl carboxylates with bromopyridines has been demonstrated, with bidentate N,N-ligands like 1,10-phenanthroline (B135089) being critical for improving yields. nih.gov
Desulfonylative cross-coupling offers another powerful route, particularly for synthesizing bipyridines where traditional Suzuki-Miyaura reactions may be problematic. acs.org In this approach, pyridine (B92270) sulfinates or related sulfone derivatives are coupled with halopyridines under palladium catalysis. nih.govacs.org Pyridine-2-sulfinates, which are bench-stable solids, have proven to be exceptionally effective nucleophilic partners for coupling with both aryl bromides and chlorides, enabling access to challenging linked pyridine-heterocycle structures. sigmaaldrich.com Nickel catalysis has also been applied to the desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides. acs.org
Ring transformation and annulation reactions provide convergent and elegant strategies for constructing the di(bipyridyl)benzene core from acyclic or different heterocyclic precursors. A notable example involves the carbanion-induced ring transformation of 6-heteroaryl-2H-pyran-2-ones. researchgate.net In this approach, the pyran-2-one is treated with a heteroarylketone in the presence of a base like potassium hydroxide, leading to the formation of 1,3-bis(heteroaryl)benzenes in good to excellent yields under mild conditions. researchgate.net This method allows for the strategic assembly of the central phenyl ring with the pyridyl units already attached. Similarly, sequential aza-Diels–Alder reactions starting from triazine precursors can be used to construct the pyridine rings, followed by a final cross-coupling step to complete the target structure. researchgate.net
Targeted Functionalization and Peripheral Modification Approaches
Functionalization of the this compound scaffold is crucial for tuning its electronic, photophysical, and coordination properties. Modifications can be targeted at either the central phenyl ring or the peripheral pyridine rings.
Introducing substituents on the pyridine rings can significantly alter the properties of the resulting metal complexes. For instance, the introduction of a bulky group on the 5-position of the cyclometallated phenyl ring of 1,3-bis(pyridin-2-yl)-benzene ligands can sterically hinder the formation of excimers in platinum complexes. mdpi.com Conversely, adding a polarizable phenyl group at the 4-position of the pyridine rings has been shown to enhance luminescence properties. mdpi.com
The synthesis of asymmetrically functionalized derivatives, where the two bipyridine units bear different substituents, can be achieved through sequential coupling strategies. researchgate.net This allows for fine-tuning of the ligand's properties with a high degree of control. For example, starting with a differentially halogenated central benzene ring would allow for stepwise introduction of different bipyridyl units via sequential cross-coupling reactions.
Introduction of Electron-Donating and Electron-Withdrawing Moieties
The electronic properties of this compound can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the central benzene ring or the bipyridine units. These modifications can significantly influence the photophysical and electrochemical characteristics of the resulting molecules and their metal complexes.
Electron-donating groups , such as alkyl or alkoxy groups, increase the electron density of the aromatic system. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO) and can affect the compound's properties as an electron donor. studymind.co.uk
Electron-withdrawing groups , such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups, decrease the electron density of the benzene ring. studymind.co.ukmdpi.com This stabilizes the HOMO and can enhance the electron-accepting properties of the molecule. The introduction of a cyano group, for example, has been shown to alter the electron density on the phenyl ring of related compounds, influencing their binding interactions. mdpi.com
The functionalization can be achieved by using appropriately substituted starting materials in the cross-coupling reactions or by post-synthetic modification of the parent compound. For example, electrophilic aromatic substitution reactions on the central benzene ring can introduce various substituents, with the directing effects of the existing bipyridyl groups guiding the position of the new functional group. studymind.co.uk
Table 1: Examples of Functional Groups and Their Electronic Effects
| Functional Group | Type | Effect on Benzene Ring |
|---|---|---|
| -CH3 (Methyl) | Electron-Donating | Activation |
| -OCH3 (Methoxy) | Electron-Donating | Activation |
| -NO2 (Nitro) | Electron-Withdrawing | Deactivation |
| -CN (Cyano) | Electron-Withdrawing | Deactivation |
| -CF3 (Trifluoromethyl) | Electron-Withdrawing | Deactivation |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) / Electron-Donating (Resonance) | Weak Deactivation |
Asymmetric Functionalization for Specific Applications
For certain applications, such as in catalysis or chiroptical materials, the synthesis of asymmetrically functionalized derivatives of this compound is necessary. This involves the selective introduction of different substituents on the two bipyridine units or at different positions of the central benzene ring.
A convenient synthetic approach to asymmetrically functionalized 1,3-di(2-pyridyl)benzenes, a structurally related class of compounds, has been developed. researchgate.netnih.gov This methodology utilizes a sequential reaction strategy. For instance, starting from 3-(3-bromophenyl)-1,2,4-triazines, aza-Diels-Alder reactions followed by Stille cross-coupling can be employed to introduce different functionalities in a controlled manner. researchgate.netnih.gov This approach allows for the synthesis of molecules with a tailored distribution of functional groups, which is crucial for their application in areas like organic light-emitting diodes (OLEDs). researchgate.net
The synthesis of asymmetrically substituted bipyridines can also be achieved through a variety of other methods, including palladium-catalyzed direct C-H arylation of pyridine N-oxides, which offers a modular approach to introduce functional groups selectively. mdpi.com
Table 2: Synthetic Strategies for Asymmetric Functionalization
| Starting Material | Reaction Sequence | Type of Asymmetry | Reference |
|---|---|---|---|
| 3-(3-bromophenyl)-1,2,4-triazines | Sequential aza-Diels-Alder and Stille cross-coupling | Different substituents on the two pyridyl units | researchgate.netnih.gov |
| Pyridine N-oxides | Palladium-catalyzed direct C-H arylation | Selective functionalization of the pyridine ring | mdpi.com |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing sustainable and environmentally friendly processes. While specific studies on this exact compound are limited, general green chemistry strategies for the synthesis of bipyridines and other nitrogen-containing heterocycles can be applied.
Key principles of green chemistry that are relevant include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions.
Catalysis: Employing catalytic methods, such as the palladium-catalyzed cross-coupling reactions mentioned earlier, is inherently greener than using stoichiometric reagents as it reduces waste. mdpi.com The development of heterogeneous catalysts that can be easily recovered and reused further enhances the green credentials of a synthetic process. mdpi.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reactor, can improve atom economy and reduce waste from intermediate purification steps.
For example, the synthesis of some pyridine derivatives has been achieved using microwave irradiation, which often leads to shorter reaction times and improved yields. The development of catalyst-free reactions, where possible, would also represent a significant advancement in the green synthesis of these compounds.
Coordination Chemistry of 1,3 Di 2,2 Bipyridin 6 Yl Benzene Metal Complexes
Complexation with Diverse Transition Metal Ions (e.g., Cu(I), Ag(I), Re(I), Ru(II), Pt(II), Zn(II))
The two bidentate N,N-chelating sites of 1,3-Di([2,2'-bipyridin]-6-yl)benzene readily coordinate with a wide array of transition metal ions. The resulting complex's stoichiometry and geometry are highly dependent on the preferred coordination number of the metal ion and the reaction conditions.
Copper(I) and Silver(I): These d¹⁰ metal ions typically favor a tetrahedral coordination geometry. With bipyridine-type ligands, they often form dinuclear complexes. mdpi.comresearchgate.net For instance, Cu(I) and Ag(I) readily coordinate with diimine sites to form dimeric compounds, particularly in the presence of other bridging ligands. mdpi.comresearchgate.net Homoleptic bis(bipyridine) complexes with Cu(I) and Ag(I) are also well-established. nih.gov
Rhenium(I) and Ruthenium(II): Re(I) and Ru(II) are frequently used to form octahedral complexes. nih.govmdpi.com A common precursor for Re(I) is [Re(CO)₃Cl], which reacts with bipyridine ligands to form complexes like [(bpy)Re(CO)₃Cl]. nih.gov Ruthenium(II) famously forms stable, often photo- and electrochemically active, hexacoordinate complexes such as [Ru(bpy)₃]²⁺ and heteroleptic variants like [Ru(bpy)₂(L)]²⁺, where L can be another bidentate ligand. nih.govnih.govresearchgate.net
Platinum(II): As a d⁸ metal ion, Pt(II) predominantly forms four-coordinate, square-planar complexes. researchgate.netnih.gov The coordination with bipyridine ligands results in distorted square-planar geometries due to the ligand's bite angle. nih.gov These units can serve as building blocks for larger, self-assembled supramolecular structures, including tetranuclear metallacycles. nih.gov
Zinc(II): The d¹⁰ Zn(II) ion exhibits flexible coordination geometry but often forms tetrahedral or octahedral complexes. uef.finih.gov Its interactions with N,N-donor ditopic ligands can result in enthralling structures with appealing photophysical features. uef.fi Depending on the stoichiometry and ancillary ligands, both mononuclear and dinuclear "paddle-wheel" structures can be formed. mdpi.com
| Metal Ion | Typical Coordination Geometry | Common Complex Types with Bipyridine Ligands | References |
|---|---|---|---|
| Cu(I) | Tetrahedral | Dinuclear, Homoleptic | mdpi.comresearchgate.netnih.gov |
| Ag(I) | Tetrahedral | Dinuclear, Homoleptic | mdpi.comresearchgate.netnih.gov |
| Re(I) | Octahedral | Mononuclear (e.g., with (CO)₃Cl co-ligands) | nih.gov |
| Ru(II) | Octahedral | Mononuclear (e.g., [Ru(bpy)₃]²⁺ type) | mdpi.comnih.govnih.gov |
| Pt(II) | Square Planar | Mononuclear, Polynuclear Metallacycles | researchgate.netnih.gov |
| Zn(II) | Tetrahedral, Octahedral | Mononuclear, Dinuclear | uef.finih.govmdpi.com |
**3.2. Investigation of Coordination Modes and Geometries
The final structure of the metal complexes formed by this compound is dictated by a combination of the ligand's inherent properties and its interaction with the metal center.
The 2,2'-bipyridine (B1663995) (bpy) moiety is one of the most widely used chelating ligands in coordination chemistry. semanticscholar.org It acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring. This "chelate effect" results in complexes that are significantly more stable than those formed with an equivalent number of monodentate pyridine (B92270) ligands. semanticscholar.org The bite angle of the coordinated bpy ligand is typically around 77-79°, leading to distortions from ideal geometries, such as in the case of octahedral Ru(II) or square-planar Pt(II) complexes. researchgate.netnih.gov In complexes with Cu(II), N-Cu-N bite angles of approximately 79.7° have been observed. mdpi.com
The 1,3-phenylene spacer is a critical design element, as it rigidly holds the two bipyridine units in a divergent, angular orientation. Unlike a flexible alkyl chain, this aromatic linker prevents the ligand from wrapping around a single metal center to form a mononuclear complex where both bpy units are coordinated. Instead, it pre-organizes the binding sites for interaction with two different metal centers. Crystal structures of analogous 1,3-disubstituted benzene (B151609) compounds show that the appended aromatic groups (like quinoxaline) twist significantly out of the plane of the central benzene ring. nih.gov This fixed spatial arrangement is ideal for constructing well-defined dinuclear or polynuclear architectures, where the phenylene bridge dictates the distance and potential for electronic communication between the coordinated metal ions. nih.gov
The coordination environment around the metal ion is sensitive to both steric and electronic influences from the ligand. nih.govacs.org
Steric Effects: The introduction of bulky substituents on the bipyridine units can dramatically alter the coordination geometry. For example, placing bulky triphenylamine (B166846) groups at the 6 and 6' positions of a bipyridine ligand forces a coordinated Re(I) ion to sit significantly out of the plane of the bipyridine unit. nih.gov Such steric hindrance can prevent the formation of certain complexes and influence the final structure, determining whether a monomer, dimer, or coordination polymer is formed. nih.govacs.org
Electronic Effects: The electronic properties of the bipyridine ligand influence the stability and reactivity of the resulting complex. Bipyridine is a π-accepting ligand, which contributes to the stability of its complexes with electron-rich metals. The closely related 1,10-phenanthroline (B135089) ligand generally forms complexes that are 100 to 10,000 times more stable than their bpy analogues, an effect attributed to the lower strain energy required for phenanthroline to adopt its planar coordinating conformation. semanticscholar.org Furthermore, certain pyridine-based diimine ligands can be "non-innocent," meaning they can exist in radical anionic forms, actively participating in the redox chemistry of the complex. nih.gov
Formation of Mono-, Di-, and Polynuclear Metal Complexes
The ditopic nature of this compound makes it a versatile platform for constructing complexes of varying nuclearity.
Mononuclear Complexes: While the ligand is designed for bridging, mononuclear complexes can be formed if the metal-to-ligand stoichiometry is 1:1 and the remaining coordination sites on the metal are occupied by other ligands, preventing further reaction at the second bipyridine site. For example, a Ru(II) center could coordinate to one bpy unit of the ligand, with two other ancillary ligands (like in a [Ru(L)₂(ancillary)]²⁺ motif) completing its coordination sphere. nih.gov
Dinuclear Complexes: This is the most intuitive assembly for this ligand. Each bipyridine unit coordinates to a separate metal ion, resulting in a dinuclear complex where the two metal centers are bridged by the 1,3-phenylene unit. This has been observed for various metals, including Cu(I), Ag(I), and Mn(II). mdpi.comresearchgate.netnih.gov
Polynuclear Complexes and Coordination Polymers: By reacting the ligand with metal precursors that have open or labile coordination sites, extended structures can be formed. If the metal ion can coordinate to more than one ligand, this compound can act as a linker, propagating a network to form a coordination polymer or a discrete, large polynuclear supramolecular assembly, such as a metallacycle. nih.govmdpi.comacs.org For instance, Pt(II) building blocks can form tetranuclear rectangular metallacycles. nih.gov
Allosteric Effects in Ligand-Metal Interactions
Allosterism refers to the phenomenon where the binding of an effector molecule at one site on a macromolecule influences the binding properties of a distant site. In the context of ditopic ligands like this compound, the coordination of a metal ion at the first bipyridine unit can induce a change that is transmitted through the phenylene linker to the second bipyridine unit. This change can be electronic or conformational, altering the affinity of the second site for another metal ion.
An illustrative example of this principle is seen in a ditopic ligand containing both a bipyridine and a tetra-aza-crown binding site. nih.govresearchgate.net The initial coordination of a Cu(II) ion to the aza-crown unit occurs in a specific manner. However, when a second Cu(II) ion binds to the bipyridine site, it allosterically forces a change in the coordination mode of the first Cu(II) ion at the aza-crown. nih.gov This interaction leads to severe negative cooperativity, where the binding of the second metal ion is significantly less favorable than the first. nih.gov This concept of allosteric regulation is crucial for designing molecular switches and sensors, where the binding at one site can signal a change at another.
Stereochemical Aspects and Chirality Induction in Coordination Compounds
The stereochemistry of coordination compounds derived from this compound is a nuanced and complex field, primarily dictated by the ligand's unique structural architecture. The disposition of the two bipyridyl units, linked by a central benzene ring, allows for the formation of complexes with distinct three-dimensional arrangements, leading to various forms of isomerism and the potential for chirality.
The coordination of this compound to a metal center can induce chirality in several ways. One of the most significant is the potential for the formation of helical structures. When the ligand wraps around a metal ion, the two bipyridyl moieties can arrange themselves in a non-superimposable manner, resulting in either a left-handed (Λ) or right-handed (Δ) helical configuration at the metal center. This induced chirality is a direct consequence of the ligand's topology and the coordination geometry of the metal ion.
Furthermore, the restricted rotation around the single bonds connecting the bipyridyl units to the central phenyl ring can give rise to atropisomerism. If the steric hindrance is substantial enough to prevent free rotation at ambient temperatures, stable, separable enantiomeric conformers can exist. The presence of bulky substituents on the bipyridyl or phenyl rings would be expected to enhance the barrier to rotation, making the isolation of such atropisomers more feasible.
The induction of chirality can also be achieved through the use of chiral ancillary ligands in the coordination sphere. When this compound is co-coordinated with a chiral ligand, diastereomeric complexes can be formed. The inherent chirality of the ancillary ligand can influence the preferred helical twist of the this compound ligand, leading to a diastereoselective synthesis of one particular stereoisomer.
The characterization and differentiation of these chiral species heavily rely on techniques such as circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique fingerprint for each enantiomer. Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), have also emerged as powerful tools for predicting and interpreting the CD spectra of these complex systems, aiding in the assignment of absolute configurations.
Supramolecular Chemistry and Self Assembly Studies
Design and Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The coordination of multitopic ligands such as 1,3-Di([2,2'-bipyridin]-6-yl)benzene with metal centers can produce networks of varying dimensionality. Depending on the coordination geometry of the metal ion and the flexibility of the ligand, the resulting structures can extend in one, two, or three dimensions. nih.gov
For instance, in related systems using multifunctional bipyridyl ligands, mononuclear complexes can serve as building blocks for higher-dimensional structures. A manganese(II) complex synthesized with the structurally similar ligand 2,5-bis(2,2'-bipyridyl-6-yl)-3,4-diazahexa-2,4-diene initially forms discrete (0D) molecules. These units then self-assemble into a one-dimensional (1D) chain through hydrogen bonding. nih.gov This chain is further organized into a two-dimensional (2D) layer via π-π stacking, which ultimately extends into a three-dimensional (3D) supramolecular framework through additional stacking interactions. nih.gov This hierarchical assembly demonstrates how a combination of coordination bonds and weaker intermolecular forces can build complexity from simple starting units. Similarly, cobalt(II) has been used with a brominated 4,4'-bipyridine (B149096) ligand to form 1D coordination polymers. mdpi.com
Table 1: Examples of Network Architectures in Bipyridine-Based Coordination Polymers
| Ligand System | Metal Ion | Resulting Dimensionality | Key Interactions | Reference(s) |
| 2,5-bis(2,2'-bipyridyl-6-yl)-3,4-diazahexa-2,4-diene | Mn(II) | 0D → 1D → 2D → 3D | Coordination, C-H···Cl Hydrogen Bonds, π-π Stacking | nih.gov |
| 2,2'-bithiophen-5,5'-dicarboxylate + 2,2'-bipyridyl derivatives | Mn(II) | 3D | Coordination Bonds | nih.govnih.gov |
| 3,3′,5,5′-tetrabromo-4,4′-bipyridine | Co(II) | 1D | Coordination Bonds | mdpi.com |
| Pyridine-dicarboxylic acid + 2,2'-bipyridine (B1663995) | Cu(II) | 3D | Coordination Bonds | acs.org |
While coordination bonds form the primary backbone of CPs and MOFs, non-covalent interactions are critical in defining their final solid-state structure and properties. hw.ac.uk For aromatic-rich ligands like this compound, π-π stacking interactions are particularly influential. rsc.orgnih.gov These interactions occur between the flat surfaces of the bipyridine and benzene (B151609) rings, helping to stabilize the crystal packing and guide the assembly of extended networks. nih.govnih.gov
Table 2: Key Intermolecular Interactions in the Assembly of Bipyridine-Based Compounds
| Interaction Type | Description | Role in Assembly | Example System | Reference(s) |
| π-π Stacking | Attraction between aromatic rings. | Stabilizes crystal packing; extends dimensionality from 1D/2D to 3D. | Mn(II) complex of a bis(bipyridyl) ligand; 1,3-bis-quinoxalinyl-benzene. | nih.govnih.gov |
| Hydrogen Bonding | Electrostatic attraction involving a hydrogen atom. | Connects individual complex molecules into 1D chains. | Mn(II) complex with C-H···Cl bonds. | nih.gov |
| Van der Waals Forces | Weak intermolecular forces. | Facilitates selective adsorption of guest molecules like benzene into MOF pores. | Mn(II)-based MOF with bipyridyl derivatives. | nih.govnih.gov |
Molecular Recognition and Host-Guest Chemistry
The hydrophobic nature of the aromatic rings in this compound suggests that it could interact with macrocyclic hosts that possess hydrophobic cavities, such as cyclodextrins. While direct studies on this specific ligand are not widely reported, research on analogous systems provides proof of concept. For example, a ruthenium complex containing a planar, hydrophobic trans-1,4-bis[2-(4-pyridyl)ethenyl]benzene (BPEB) ligand was shown to form aggregates in aqueous solution due to π-π stacking. acs.org The addition of β-cyclodextrin led to the formation of a supramolecular inclusion complex, effectively breaking down the aggregates by encapsulating the hydrophobic BPEB ligand within the cyclodextrin (B1172386) cavity. acs.org This indicates a potential pathway for controlling the aggregation state of similar bipyridine-based ligands through host-guest interactions.
The exposed nitrogen atoms of the bipyridine units, when not fully coordinated within a framework, can serve as active sites for the selective binding of additional species. Zirconium-based MOFs constructed with bipyridine-dicarboxylate linkers feature open 2,2'-bipyridine sites that readily form complexes with palladium chloride (PdCl₂). rsc.org This post-synthetically metalated MOF demonstrates efficient and recyclable catalytic activity, highlighting how the bipyridine units can be used to anchor specific metal ions for functional applications. rsc.org
Frameworks built from bipyridine-type ligands can also exhibit selective binding of small organic molecules. A 3D MOF constructed from manganese ions and a 2,2'-bipyridyl derivative showed preferential adsorption of benzene vapor over cyclohexane. nih.govnih.gov This selectivity is attributed to the presence of multiple van der Waals interactions between the guest benzene molecules and the metal-organic host, a phenomenon confirmed by X-ray diffraction analysis of the benzene-loaded framework. nih.govnih.gov
Table 3: Examples of Selective Binding in Bipyridine-Based Systems
| Host System | Guest Species | Basis of Selectivity | Application | Reference(s) |
| Zr-based MOF with open bipyridine sites | Palladium(II) ions (from PdCl₂) | Chelation by the open 2,2'-bipyridine unit. | Heterogeneous catalysis (Suzuki-Miyaura coupling). | rsc.org |
| Mn-based MOF with bipyridyl derivatives | Benzene vs. Cyclohexane | Multiple van der Waals interactions between benzene and the MOF host. | Selective vapor separation. | nih.govnih.gov |
Stimuli-Responsive Supramolecular Systems
A key goal in supramolecular chemistry is the development of materials that can change their structure or function in response to external stimuli such as light, pH, temperature, or the presence of specific guests. nih.gov The incorporation of photoactive units like bipyridine into coordination assemblies is a promising strategy for creating such materials.
While specific research into stimuli-responsive systems based on this compound is not extensively documented, the principles are well-established in related supramolecular chemistry. For example, some complex metal-ligand assemblies can undergo complete structural transformation upon the addition of a guest molecule. A notable case involves the guest-induced conversion of a dinuclear triple-stranded helicate (M₂L₃) into a larger, tetranuclear tetrahedron (M₄L₆) structure. nih.gov This type of transformation, driven by the thermodynamic stabilization afforded by guest encapsulation, demonstrates the potential for creating dynamic, responsive systems. The inherent photo-physical properties of bipyridine complexes and their ability to form intricate host-guest systems suggest that ligands like this compound are excellent candidates for the future design of novel stimuli-responsive materials.
In-depth Analysis of this compound in Supramolecular Chemistry
The field of supramolecular chemistry has seen a significant focus on the design and synthesis of ligands capable of forming complex, functional architectures through non-covalent interactions. Among these, ligands incorporating bipyridine units are particularly prominent due to their robust metal-chelating properties and versatile electronic characteristics. researchgate.net This article delves into the specific supramolecular behavior of This compound , a multitopic ligand featuring two bipyridine moieties connected to a central benzene ring at the 1 and 3 positions. Its unique geometry predetermines its potential in forming intricate self-assembled structures, which can be controlled by external stimuli such as protonation and metal ion coordination.
While extensive research exists on various bipyridine-containing molecules, detailed studies focusing exclusively on the supramolecular properties of This compound are not widely available in the reviewed literature. However, by examining the behavior of analogous and related bis-bipyridine ligand systems, we can infer the principles governing its activity in self-assembly processes.
The structural arrangement of This compound makes it an excellent candidate for studies in supramolecular chemistry. The two bipyridine units can act as independent or cooperative binding sites, and the flexible linkage around the central phenyl ring allows for conformational adaptability.
The protonation of bipyridine units is a well-established mechanism for inducing conformational changes in molecules. For a typical 2,2'-bipyridine unit, the uncoordinated state favors a trans conformation of the two pyridine (B92270) rings. Upon mono-protonation, an intramolecular hydrogen bond can form between the two nitrogen atoms, locking the bipyridine unit into a V-shaped cis conformation. This conformational switching has significant implications at the supramolecular level.
In studies on analogous bolaamphiphilic molecules containing a central 2,2'-bipyridine unit, acid-induced protonation triggers a conformational change from a linear (trans) to a bent (cis) shape. This geometric shift, combined with the electrostatic repulsion from the added positive charge, significantly impacts how the molecules pack together, leading to a change from long, cooperative supramolecular polymers to shorter, less aggregated fibers.
Table 1: General Effects of Protonation on Bipyridine-Based Ligands
| Stimulus | Molecular Change | Supramolecular Outcome |
| Acid (Protonation) | trans-to-cis conformational switch | Altered aggregation tendency |
| Increased electrostatic repulsion | Modification of polymer length/stability | |
| Formation of N-H+···N intramolecular bond | Locking of V-shaped geometry |
This table illustrates the general principles of protonation-induced switching in bipyridine-containing molecules, which are expected to apply to this compound.
Bipyridine is a classic chelating ligand, and molecules containing multiple bipyridine units are exceptional building blocks for constructing metallo-supramolecular structures. The coordination of metal ions can direct the assembly of these ligands into discrete, well-defined architectures such as macrocycles, cages, or polymers.
The self-assembly process is highly dependent on the coordination geometry of the metal ion and the conformational freedom of the ligand. For instance, the reaction of bis(bipyridyl) ligands with metal ions that favor tetrahedral or octahedral coordination can lead to the formation of [2+2] bimetallic macrocycles.
In the case of This compound , the 1,3-substitution pattern on the central benzene ring provides a divergent orientation of the two bipyridine units. Upon addition of a suitable metal ion, this ligand could potentially form a variety of structures. For example, reaction with a metal ion that provides a 90-degree angle in a square planar complex could lead to the formation of a closed molecular square. The specific outcome is often a result of a thermodynamic equilibrium between different possible cyclic or oligomeric species.
Studies on related systems, such as bis(4-pyridyl)-functionalized ligands, show that metalation can be a powerful tool to control the outcome of self-assembly, converting molecular "loops" into molecular "squares" by altering the preferred coordination angle of the ligand. acs.org The coordination is often accompanied by significant changes in the photophysical properties of the system, such as shifts in absorption and emission spectra, which can be used to monitor the assembly process. researchgate.net
Advanced Spectroscopic and Electrochemical Characterization of Complexes and Assemblies
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
The electronic spectra of metal complexes incorporating 1,3-Di([2,2'-bipyridin]-6-yl)benzene are characterized by intense absorption bands in the ultraviolet (UV) and visible regions. These absorptions arise from electronic transitions within the molecule. The photophysical properties of ruthenium(II) polypyridyl compounds, for instance, have been extensively studied. dcu.ie In solution, these complexes often exhibit strong luminescence. researchgate.netresearchgate.net
The UV-Vis absorption spectra of complexes with polypyridyl ligands are typically dominated by two main types of transitions:
Ligand-Centered (LC) Transitions: Occurring at higher energies (in the UV region), these intense absorptions correspond to π→π* transitions localized on the aromatic ligand framework.
Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are prominent in the visible region for d⁶ metal complexes like Ruthenium(II) and Osmium(II). nih.govacs.org They involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. acs.orgrsc.org The energy of these MLCT bands can be modulated by the nature of the ligands and the solvent environment. dcu.ie For instance, in dye-sensitized solar cells, light absorption by ruthenium complexes is predominantly due to MLCT transitions. acs.org In complexes with multiple, electronically distinct polypyridyl ligands, Ligand-to-Ligand Charge Transfer (LLCT) states may also arise. rsc.org
The localization of the excited electron following an MLCT transition has been a subject of extensive study. In complexes like [Ru(bpy)₃]²⁺, transient infrared absorption spectroscopy has shown that the excited electron is localized on a single bipyridine ligand rather than being delocalized over all three. acs.orgnih.gov
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Excited State Lifetime (τ) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ | 450 | 630 | ~600-800 ns | ~6% | Acetonitrile (B52724) / DMSO researchgate.net |
Following intersystem crossing from the initially populated singlet MLCT state (¹MLCT) to a triplet state (³MLCT), ruthenium polypyridyl complexes can exhibit strong phosphorescence. The ³MLCT state is relatively long-lived, allowing for radiative decay back to the ground state. rsc.org The efficiency of this emission is quantified by the luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For many ruthenium(II) bipyridine complexes, quantum yields are significant at room temperature. researchgate.netnih.gov The rigidity of the ligand structure can significantly impact the photophysical properties; for example, ruthenium complexes with rigid hexadentate ligands have shown enhanced excited-state lifetimes and emission quantum yields compared to more flexible analogues. nih.gov The quantum yield and lifetime are sensitive to the environment, including the solvent and temperature, as deactivation of the excited state can occur through non-radiative pathways, such as thermal population of a non-emissive metal-centered (³MC or ³dd) state. dcu.ienih.gov
Time-Resolved Spectroscopy (e.g., Transient Absorption, Excited State Lifetimes)
Time-resolved spectroscopic techniques are essential for studying the dynamic processes that occur after photoexcitation. Transient absorption (TA) spectroscopy monitors changes in absorption over time, from femtoseconds to microseconds, providing information on the formation and decay of transient species like excited states. rsc.orgresearchgate.net
For a typical ruthenium polypyridyl complex like [Ru(bpy)₃]²⁺, excitation into the MLCT band leads to the rapid formation of the ³MLCT state. rsc.orgresearchgate.net TA spectra show a bleach of the ground state absorption band and the appearance of new absorption features corresponding to the excited state. researchgate.net The decay of these transient signals allows for the direct measurement of the excited-state lifetime (τ). rsc.orgnih.gov In complex systems, TA spectroscopy can reveal processes like internal conversion and intersystem crossing. rsc.org For example, in a mixed-ligand complex, quenching of a ³MLCT state by a lower-energy ³LLCT state was observed to occur on a picosecond timescale. rsc.org The lifetime of the emissive state is a critical parameter, with longer lifetimes often being desirable for applications in sensing and photocatalysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the molecular structure of diamagnetic complexes in solution. rsc.orgresearchgate.netrsc.org For this compound and its complexes, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum is expected to show a distinct set of signals for the aromatic protons on the central benzene (B151609) ring and the two bipyridyl units. Due to the C₂ symmetry of the free ligand, specific patterns are anticipated:
Central Benzene Ring: Protons on the central phenyl group would appear as a characteristic set of multiplets in the aromatic region.
Bipyridyl Units: The protons on the two equivalent bipyridine fragments would each give a set of four distinct signals, typically doublets or triplets, consistent with the substitution pattern.
Upon coordination to a metal, changes in the chemical shifts of the protons, particularly those on the bipyridine units closest to the metal center, are observed. ¹³C NMR spectra provide complementary information, showing distinct resonances for each unique carbon atom in the structure. rsc.org Advanced 2D NMR techniques can be used to unambiguously assign all proton and carbon signals and to confirm through-space connectivities, solidifying the structural assignment in solution.
| Proton Environment | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| Bipyridine Protons | 7.5 - 9.0 | Doublet, Triplet, Doublet of Doublets |
| Central Benzene Protons | 7.0 - 8.5 | Singlet, Triplet, Doublet |
Cyclic Voltammetry and Comprehensive Redox Potential Analysis
Cyclic voltammetry (CV) is the most common technique used to investigate the redox properties of metal complexes. nih.govacs.orgresearchgate.net For ruthenium complexes of this compound, CV analysis in a suitable solvent like acetonitrile typically reveals several key redox events:
Oxidation: A reversible one-electron oxidation wave is generally observed at positive potentials, corresponding to the Ru(II)/Ru(III) couple. The potential of this wave is sensitive to the electron-donating or -withdrawing nature of the ligands.
Reduction: A series of reduction waves are typically seen at negative potentials. These are assigned to the sequential one-electron reduction of the bipyridine ligands. For a complex with two bipyridyl units, multiple ligand-based reductions would be expected.
The stability of the oxidized and reduced species can be assessed by the reversibility of the peaks in the cyclic voltammogram. nih.gov This electrochemical data is crucial for applications in photocatalysis and electrocatalysis, as it determines the thermodynamic feasibility of electron transfer reactions involving the complex.
| Complex | Process | Potential (V vs. Fc/Fc⁺) | Characteristics |
|---|---|---|---|
| [Ru(bpy)₃]²⁺ | Ru(II/III) Oxidation | ~ +1.26 | Reversible, 1e⁻ |
| bpy/bpy⁻ Reduction | ~ -1.33 | Reversible, 1e⁻ | |
| bpy⁻/bpy²⁻ Reduction | ~ -1.51 | Reversible, 1e⁻ |
Note: Specific CV data for complexes of this compound were not found. Data is representative for the analogous [Ru(bpy)₃]²⁺ complex.
Scanning Tunneling Microscopy (STM) for Surface Coordination and Self-Assembly Investigations
Scanning Tunneling Microscopy (STM) is a powerful surface science technique used to visualize and manipulate molecules at the sub-nanometer scale. nih.gov It is particularly useful for studying the two-dimensional (2D) self-assembly of planar organic molecules on conductive substrates like graphite (B72142) or gold. nih.govinrs.ca
For a molecule like this compound, STM studies at a liquid-solid interface could reveal how the molecules arrange themselves into ordered monolayers. inrs.caresearchgate.net The formation of these self-assembled structures is governed by a delicate balance of intermolecular interactions (e.g., van der Waals forces, π-π stacking) and molecule-substrate interactions. nih.gov STM can provide detailed insights into the packing arrangement, domain boundaries, and the influence of molecular geometry on the resulting 2D crystal structure. asu.edu While direct STM studies on this compound were not found, research on similar aromatic molecules shows the formation of well-ordered structures, sometimes with complex patterns like herringbone or Kagomé lattices, depending on the molecule and substrate. researchgate.netasu.edu
Advanced Vibrational Spectroscopy (e.g., UV Resonance Raman Spectroscopy) for Binding Mode Analysis
The intricate manner in which the this compound ligand coordinates to metal centers can be elucidated using advanced vibrational spectroscopic techniques, most notably UV Resonance Raman (UVRR) spectroscopy. This method provides exceptional detail regarding the electronic and geometric structure of the ligand within a complex, offering insights that are often inaccessible with standard infrared or Raman spectroscopy.
UV Resonance Raman spectroscopy operates on the principle of tuning the excitation laser wavelength to coincide with an electronic transition of a specific chromophore within the molecule. For complexes of this compound, the UV region is typically dominated by intense π→π* transitions localized on the bipyridyl and benzene units of the ligand. When the laser excitation wavelength matches one of these electronic absorptions, the vibrational modes coupled to that transition are selectively and dramatically enhanced. This selective enhancement allows for the detailed study of the ligand's vibrational structure without significant interference from the metal center or solvent.
The analysis of the UVRR spectra of this compound complexes allows for a definitive assignment of the ligand's binding mode. Upon coordination to a metal ion, changes in the electronic structure and geometry of the ligand are reflected in its vibrational frequencies. Shifts in the positions and changes in the intensities of specific Raman bands serve as diagnostic markers for chelation.
Key vibrational modes of the bipyridine units are particularly sensitive to coordination. These include the inter-ring C-C stretching and the various C-C and C-N stretching and bending modes within the pyridine (B92270) rings. For instance, the vibrational modes of bipyridine are well-characterized and their behavior in metal complexes has been extensively studied. researchgate.net An upshift in the frequency of certain ring-stretching modes upon complexation is indicative of a more rigid, planar conformation imposed by the metal-ligand bonds.
The this compound ligand can be conceptually compared to terpyridine-like ligands, for which Resonance Raman studies have provided significant insights into their coordination chemistry. acs.orgnih.gov In these systems, the enhancement of specific vibrational modes under different excitation wavelengths can reveal the nature of the metal-ligand charge transfer (MLCT) and ligand-centered electronic transitions. acs.org By analogy, UVRR studies on complexes of this compound can map the electronic distribution in the ground and excited states, providing a detailed picture of the orbitals involved in the metal-ligand bonding.
Detailed research findings from related polypyridyl systems demonstrate the power of this technique. For example, in ruthenium(II) bipyridine complexes, characteristic bipyridine vibrational modes are observed at specific wavenumbers, which may shift upon changes to the complex. researchgate.net The analysis is often supported by Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and help in the precise assignment of the observed Raman bands. acs.orgru.nl
The following table presents typical vibrational modes for bipyridine and terpyridine ligands that are relevant for the analysis of this compound complexes. The shifts in these modes upon complexation provide direct evidence of the binding event and the nature of the metal-ligand interaction.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Complexation | Reference |
| Inter-ring C-C Stretch | ~1280 - 1320 | Upfield shift | researchgate.netresearchgate.net |
| Symmetric Ring Breathing | ~990 - 1010 | Upfield shift | researchgate.net |
| C=C/C=N Ring Stretching | ~1460 - 1600 | Upfield shift and/or splitting | researchgate.net |
| C-H Bending | ~1020 - 1180 | Minor shifts | researchgate.net |
| Ring Puckering/Deformation | ~650 - 750 | Sensitive to conformation and coordination | researchgate.net |
This table is interactive. Users can sort the data by clicking on the column headers.
By systematically analyzing these vibrational markers, researchers can confirm the tridentate N,N',N''-coordination of the this compound ligand to a metal center. The UVRR spectrum acts as a fingerprint of the coordinated ligand, detailing the structural perturbations induced by the metal ion and offering a profound understanding of the binding mode at a molecular level.
Applications in Homogeneous and Heterogeneous Catalysis
Photoredox Catalysis Utilizing Metal Complexes of 1,3-Di([2,2'-bipyridin]-6-yl)benzene
Metal complexes derived from this compound and its analogs are pivotal in photoredox catalysis, where they absorb light energy to facilitate chemical transformations. Ruthenium and nickel complexes, in particular, have been extensively studied for their photocatalytic activities. rsc.orgnih.gov
In photoredox catalysis, the metal complex, upon photoexcitation, can act as either a single electron donor or acceptor. For instance, the excited state of a Ruthenium(II) tris(bipyridine)-type complex can be quenched by an electron donor to generate a potent reductant, or by an electron acceptor to form a strong oxidant. This single electron transfer (SET) process generates reactive radical ions from organic substrates, initiating a catalytic cycle. The redox potentials of the catalyst are crucial and can be tuned by modifying the ligand structure, including the use of bipyridine frameworks. nih.gov
The reactivity in these SET pathways is dictated by the electronic properties of both the metal center and the bipyridine ligands. For nickel-bipyridine complexes, the first reduction event is often ligand-based, forming a Ni(II)-bpy radical anion. nih.gov This species can then participate in subsequent catalytic steps.
The application of photoredox catalysis with bipyridine-based metal complexes extends to various organic transformations. While specific examples utilizing the exact this compound ligand are not extensively detailed in the provided search results, the principles can be inferred from related bipyridine systems.
Chlorotrifluoromethylation: Copper-based photoredox catalysis has been shown to facilitate the cross-coupling of unactivated alkenes with CF₃SO₂Cl, demonstrating a pathway for trifluoromethylation. beilstein-journals.org
Dehalogenation: The reduction of aryl halides can be achieved using photoredox catalysis. For example, Ni(II)-bipyridine complexes can be reduced to Ni(I) or Ni(0) species that are active in the catalytic cycle for dehalogenation or cross-coupling reactions. nih.govnih.gov
Cycloadditions: 1,3-dipolar cycloaddition reactions, a powerful tool in organic synthesis, can be influenced by metal catalysts. researchgate.net While direct photoredox-catalyzed cycloadditions with this compound complexes are not explicitly described, the generation of radical intermediates via SET can, in principle, initiate cycloaddition pathways. researchgate.netrsc.org The Diels-Alder reaction, a type of cycloaddition, has been studied for benzene (B151609) and azabenzenes, with reactivity influenced by orbital interactions and geometric distortions. researchgate.net
Electrocatalytic Transformations (e.g., Hydrogen Evolution Reaction, CO2 Reduction)
Complexes of this compound and related bipyridine ligands are effective electrocatalysts for crucial energy-related reactions.
Hydrogen Evolution Reaction (HER): Molecular nickel(II) complexes with bipyridine-based N₂O₂ ligand frameworks have been investigated as electrocatalysts for the HER. researchgate.netrsc.org These catalysts can achieve high Faradaic efficiencies for H₂ production. rsc.org For instance, a nickel complex with a bipyridine-based ligand framework demonstrated a turnover frequency of 103 ± 6 s⁻¹ for HER with a Faradaic efficiency of 94 ± 8%. rsc.org The mechanism often involves the formation of hydride intermediates facilitated by the catalyst. researchgate.net
CO₂ Reduction: Rhenium tricarbonyl bipyridine-based complexes are well-studied for the electrocatalytic reduction of CO₂ to CO. researchgate.netescholarship.orgnih.govacs.org The catalytic process can proceed through different mechanisms, including unimolecular and bimolecular pathways, which can be influenced by the ligand design. escholarship.org The presence of proton sources or co-catalysts can significantly enhance the catalytic current and efficiency. nih.govsemanticscholar.org For example, the catalytic activity of Re(I) complexes for CO₂ reduction can be significantly enhanced in the presence of triethanolamine (B1662121) (TEOA). nih.govsemanticscholar.org
| Catalyst Type | Reaction | Key Findings |
| Nickel(II) bipyridine-based complex | Hydrogen Evolution Reaction | Faradaic efficiency for H₂ of 94 ± 8% and turnover frequency of 103 ± 6 s⁻¹. rsc.org |
| Rhenium(I) tricarbonyl bipyridine complex | CO₂ Reduction | Catalytic current for CO₂ reduction is observed at the second reduction feature of the complex. escholarship.org |
| Rhenium(I) pyridyl-triazole complex | CO₂ Reduction | Current density enhanced approximately 6-fold in the presence of TEOA. nih.govsemanticscholar.org |
Water Oxidation and Reduction Processes
The splitting of water into hydrogen and oxygen is a key goal in renewable energy research, and complexes based on bipyridine ligands play a role in both the oxidative and reductive half-reactions.
Water Oxidation: Ruthenium complexes containing the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand are prominent catalysts for water oxidation. nih.govresearchgate.net These catalysts can be immobilized on photoanodes in dye-sensitized photoelectrosynthesis cells. nih.gov The stability and reactivity of these surface-bound catalysts are crucial for efficient water splitting. For example, immobilization of a Ru-bda catalyst on TiO₂ can lead to stable photoanodes with significant photocurrents. nih.gov
Water Reduction: As discussed in the context of the hydrogen evolution reaction, bipyridine-based molecular catalysts are also employed for water reduction to produce hydrogen. rsc.org The stability of these photocatalytic systems in aqueous environments is a critical challenge. Using more robust ligands, such as sulfonated phenanthroline derivatives, can enhance the stability and efficiency of hydrogen production in water. rsc.org
Metal-Organic Frameworks (MOFs) as Heterogeneous Catalytic Platforms
Metal-organic frameworks (MOFs) constructed using bipyridine-functionalized linkers, including derivatives of this compound, offer a pathway to heterogeneous catalysis, combining the high activity of molecular catalysts with the stability and recyclability of solid-state materials. rsc.org
These MOFs can possess open 2,2'-bipyridine (B1663995) sites that are available for post-synthetic metalation. rsc.org For instance, a Zr(IV)-based MOF with open bipyridine sites, upon complexation with PdCl₂, has demonstrated efficient and recyclable catalytic activity for the Suzuki-Miyaura cross-coupling reaction. rsc.org
Furthermore, photoactive catalysts like Ru(II) tris(2,2'-bipyridine) can be encapsulated within the pores of MOFs. nih.govrsc.org These composite materials can exhibit interesting photophysical properties and have potential applications in photocatalysis. The confinement of the catalyst within the MOF structure can influence its excited-state lifetime and reactivity. nih.gov MOFs incorporating iron-bipyridine complexes have also been developed for the photocatalytic reduction of CO₂. rsc.org
Applications in Functional Materials and Optoelectronics
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
Complexes derived from 1,3-Di([2,2'-bipyridin]-6-yl)benzene, especially its cyclometalated platinum(II) derivatives, have been the subject of extensive research for their application in organic light-emitting diodes (OLEDs). nih.gov These square-planar complexes are of particular interest due to their high stability and unique electroluminescent characteristics. nih.govmdpi.com Researchers have successfully utilized these complexes in the fabrication of OLEDs through both vapor deposition and spin-coating methods. mdpi.com Functionalization at the 5-position of the central aryl ring has been shown to be an effective strategy for tuning the emission color and enhancing device efficiencies, leading to high current and external quantum efficiencies. mdpi.com In some cases, concentration-dependent dual-emissive behavior has been observed, enabling the creation of single-component white-light emitting OLEDs. mdpi.com
A key advantage of using platinum(II) complexes of this compound in OLEDs is their ability to efficiently harvest triplet excitons. In OLEDs, electrical excitation generates both singlet (25%) and triplet (75%) excitons. While fluorescence-based devices can only utilize singlets, the strong spin-orbit coupling introduced by the heavy platinum atom facilitates rapid intersystem crossing from the singlet to the triplet excited state. nih.gov This allows the complexes to harness the energy of both singlet and triplet excitons, which can then be released as light through a process called phosphorescence. nih.gov
This efficient triplet harvesting leads to very high internal quantum efficiencies. The first platinum(II) complex with a cyclometalated 1,3-bis(pyridin-2-yl)benzene ligand, Pt(bpyb)Cl, was found to be intensely luminescent at room temperature in solution, with a high emission quantum yield (Φlum) of 0.60 and a long luminescence lifetime (τ) of 7.2 μs. nih.gov Subsequent research has shown that modifying the ligand structure, for instance by adding phenyl groups to the pyridine (B92270) rings or bulky groups to the central benzene (B151609) ring, can further boost luminescence quantum yields to values as high as 0.87 and significantly lengthen lifetimes. nih.gov
Table 1: Photophysical Properties of Selected 1,3-Bis(pyridin-2-yl)benzene Platinum(II) Complexes
| Complex | Luminescence Quantum Yield (Φlum) | Luminescence Lifetime (τ) in μs |
| Pt(bpyb)Cl | 0.60 | 7.2 |
| Platinum(II) complex with 4-phenylpyridine (B135609) units | 0.50 - 0.87 | 5 - 10 |
| Pt(1,3-bis(pyridin-2-yl)-4,6-difluoro-benzene)Cl derivative | - | 104 |
| Pt(1,3-bis(pyridin-2-yl)-5-mesityl-benzene)Cl derivative | - | 50 |
Data sourced from related platinum complexes to illustrate typical performance ranges. nih.gov
For an OLED to perform efficiently, there must be a balance between the number of electrons and holes injected into the emissive layer, where they recombine to form excitons. The charge carrier transport properties of the materials used are therefore critical. Host materials in the emissive layer should facilitate the movement of both holes and electrons. nih.gov
While specific charge mobility data for this compound complexes are not widely reported, the properties of analogous molecular structures provide significant insight. The nitrogen-containing bipyridine units render the ligand electron-deficient. This characteristic is shared by other successful electron-transporting materials used in OLEDs. For instance, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) , which also features a 1,3,5-substituted benzene core with electron-deficient heterocycles, is an excellent electron transport and hole-blocking material. chemicalbook.comchemicalbook.com It exhibits good electron mobility and is widely used to improve device performance by confining charge recombination to the emissive layer. chemicalbook.comresearchgate.net Similarly, phenanthroline-based compounds like 1,3-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene show high electron mobility. acs.org
Given these analogies, it is expected that this compound and its complexes would possess good electron transport capabilities, making them suitable for use as either an electron-transporting host material or as a component in a dedicated electron transport layer, contributing to balanced charge transport and enhanced OLED performance. nih.govnih.gov
Table 2: Electron Mobility of Structurally Related Host Materials
| Compound | Electron Mobility (cm² V⁻¹ s⁻¹) | Role in OLED |
| T2T (a 1,3,5-triazine (B166579) derivative) | > 1 x 10⁻⁴ | Electron-Transport Host |
| T3T (a 1,3,5-triazine derivative) | > 1 x 10⁻⁴ | Electron-Transport Host |
| p-bPPhenB (a phenanthroline derivative) | 5.8 x 10⁻³ | Charge Generation Unit |
| m-bPPhenB (a phenanthroline derivative) | 4.4 x 10⁻³ | Charge Generation Unit |
Data from analogous electron-deficient aromatic compounds. researchgate.netacs.org
Dye-Sensitized Solar Cells (DSSCs) and Light-Harvesting Systems
In the field of solar energy, bipyridine-based ligands are fundamental components of sensitizer (B1316253) dyes used in Dye-Sensitized Solar Cells (DSSCs). chemicalbook.com The operational principle of a DSSC involves a dye molecule anchored to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). fishersci.com
Although research has heavily focused on ruthenium(II) complexes like Tris(2,2'-bipyridyl)ruthenium(II) , the principles are directly applicable to complexes of this compound. chemicalbook.comfishersci.com The two bipyridine units of the ligand can act as effective anchors, adsorbing strongly onto the TiO₂ surface. Upon absorption of sunlight, the dye is excited and injects an electron into the conduction band of the semiconductor, initiating the flow of electric current. fishersci.com The extended π-conjugated system of the this compound ligand is advantageous for broadening the absorption spectrum, allowing for more efficient harvesting of the solar spectrum compared to simpler dyes. tcichemicals.com
Nonlinear Optical (NLO) Properties and Materials
Materials with significant nonlinear optical (NLO) properties are in demand for applications in photonics, such as optical switching and data processing. chemicalbook.com The NLO response of organic materials is rooted in their molecular structure, particularly in molecules with extensive π-conjugation. researchgate.net
The this compound molecule, with its conjugated system spanning across the central phenyl ring and the two bipyridine moieties, is a promising candidate for NLO applications. Research on related benzene derivatives has shown that symmetrical and asymmetrical molecules with a benzene core can exhibit significant third-order NLO responses. chemicalbook.com The introduction of electron-donating or electron-withdrawing groups can further enhance these properties by creating intramolecular charge transfer pathways. chemicalbook.com The Z-scan technique is commonly used to measure NLO properties like the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). nih.gov The structure of this compound suggests it could be engineered to possess a large third-order susceptibility, making it a valuable component for future NLO materials. aps.org
Luminescent Probes and Sensing Platforms
The ability of the bipyridine units to chelate metal ions makes this compound an excellent scaffold for designing luminescent probes and sensors. nih.gov The principle of these sensors relies on a change in the luminescent properties of the molecule or its metal complex upon binding to a specific analyte. nih.gov
Platinum(II) complexes of 1,3-bis(pyridin-2-yl)benzene have been specifically identified as promising for sensing applications. nih.gov When the complex binds to a target ion or molecule, processes like energy transfer or electron transfer can occur, leading to a significant enhancement ("turn-on") or quenching ("turn-off") of its natural luminescence. This change provides a clear optical signal for the detection of the analyte. The high sensitivity and selectivity of such probes make them valuable for detecting various species, from metal ions to small organic molecules. nih.gov For instance, other pyridine-based fluorescent probes have been successfully used as optical sensors for detecting substances like benzene in fuel. nih.gov
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a cornerstone for investigating the electronic characteristics of polypyridyl ligands like 1,3-Di([2,2'-bipyridin]-6-yl)benzene. These calculations are fundamental in understanding the distribution of electrons within the molecule, the nature of its chemical bonds, and its reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can estimate the ligand's electrochemical properties and its behavior upon excitation. For related polypyridyl systems, DFT studies have shown that the energy of these frontier orbitals, and thus the HOMO-LUMO gap, is highly dependent on the size of the π-conjugated system and the nature of any substituent groups. nih.gov
In complexes, the bonding between the ligand and a metal center is also elucidated using DFT. For instance, in related bis-cyclometalated iridium(III) complexes, the strong ligand-field nature arising from the Ir-C bonds is a key factor in their photophysical properties. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the spectroscopic and photophysical properties of molecules like this compound. It is used to simulate UV-Vis absorption spectra and understand the nature of electronic transitions.
Studies on various polypyridyl ligands have demonstrated that TD-DFT can accurately predict how structural modifications influence optical properties. nih.gov Key findings from related systems include:
Influence of π-System Size: Increasing the size of the π-system generally leads to a red-shift in the main absorption peak, moving it to higher wavelengths. nih.gov
Substituent Effects: The introduction of electron-withdrawing or donating groups can tune the energy levels of the frontier orbitals, thereby altering the absorption and emission characteristics. In iridium(III) complexes with substituted bipyridine ligands, this tuning is critical for applications in organic light-emitting diodes (OLEDs). researchgate.net
Metal Coordination: Complexation with metal ions significantly alters the photophysical properties. For example, the emissions of silver(I) complexes with 2',6'-difluoro-2,3'-bipyridine are substantially blue-shifted compared to related iridium(III) complexes. nih.gov In some Pt(II) metallacycles, emission wavelengths can be shifted from around 400 nm to over 680 nm depending on the ligand structure. mdpi.com The transitions in these complexes are often characterized as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT). researchgate.net
A combined theoretical and experimental approach is often employed, where DFT and MD simulations are used to analyze ground- and excited-state properties, which are then compared with experimental UV-Vis spectroscopy. nih.gov
DFT calculations are invaluable for determining the stable three-dimensional structures of ligands and their metal complexes, providing insight into coordination geometries and the effects of steric hindrance.
For large, multi-ring ligands, steric interactions between adjacent aromatic units often force them to adopt non-planar conformations. In a study of a related 1,2-bis(bipyridyl)benzene derivative, the molecule was found to adopt a helical structure. nih.govresearchgate.net This twisting is a direct consequence of minimizing steric hindrance between the two bipyridyl units. nih.gov The torsion angle between the two units attached to the central benzene (B151609) ring was found to be -10.8 (2)°. nih.govresearchgate.net The central benzene ring itself is significantly tilted relative to the pyridine (B92270) rings it is attached to. nih.govresearchgate.net
Upon coordination to a metal, the ligand's geometry can adapt. In rectangular Pt(II) supramolecular complexes, the aromatic rings of the bridging ligands are twisted with respect to the plane of the metal-bipyridine units to relieve steric repulsion between ortho-hydrogen atoms. mdpi.com DFT calculations can predict these torsional angles and the resulting stability of different conformers. For example, in bipyridine linkers, the energy difference between cis and trans conformers can be calculated, revealing the energetic cost of the conformational changes required for metal chelation. nih.gov
| Parameter | Angle (°) | Description |
|---|---|---|
| C10—C11—C16—C17 Torsion Angle | -10.8 (2) | Twist between the two bipyridyl units attached to the central benzene ring, indicating steric hindrance relief. |
| Dihedral Angle (N1-Pyridine vs. N2-Pyridine) | 31.78 (6) | Angle between the outer and inner pyridine rings of one bipyridyl unit. |
| Dihedral Angle (Central Benzene vs. N2-Pyridine) | 39.84 (5) | Tilt of the central benzene ring relative to an adjacent inner pyridine ring. |
| Dihedral Angle (Central Benzene vs. N3-Pyridine) | 48.07 (5) | Tilt of the central benzene ring relative to the other adjacent inner pyridine ring. |
Molecular Dynamics (MD) Simulations for Supramolecular Assembly Prediction
Molecular dynamics simulations offer a way to observe the time-resolved behavior of molecules, making them suitable for predicting how ligands like this compound might self-assemble or interact with other molecules to form larger supramolecular structures. While specific MD studies on the self-assembly of this exact ligand are not prominent, the methodology is widely applied in related areas.
For instance, MD simulations have been used to investigate the structural properties of various polypyridyl ligands, providing insights into their flexibility and conformational preferences over time. nih.gov In other systems, MD simulations are used to study the formation of host-guest complexes, such as the interaction between drugs and cyclodextrin (B1172386) carriers. nih.gov These simulations can reveal the key intermolecular forces—like van der Waals forces and hydrogen bonds—that drive the assembly process and determine the stability of the resulting complex. nih.gov Such approaches could be used to predict the formation of helicates, grids, or other complex architectures involving this compound and metal ions.
Mechanistic Investigations of Catalytic Pathways
Computational methods are crucial for elucidating the mechanisms of catalytic reactions involving metal complexes. While detailed mechanistic studies for catalysts based on this compound are specific to the reaction of interest, the general approach involves mapping the potential energy surface of the reaction. This includes identifying the structures of reactants, transition states, intermediates, and products.
For example, the synthesis of related bis-quinoxalinyl-benzene compounds has been achieved through iridium-catalyzed borylation, a process whose mechanism can be investigated computationally. nih.gov In the field of polymerization, catalysts based on dichloro(2,2′-bipyridine)copper have been used, and their catalytic behavior is interpreted by proposing structures for the active catalytic center, a task well-suited for DFT calculations. mdpi.com Theoretical investigations into related reactions, such as 1,3-dipolar cycloadditions, have suggested asynchronous mechanisms, providing a level of detail not easily accessible through experiment alone.
Computational Prediction of Selectivity in Metal Ion Recognition and Separation
A significant application of computational chemistry is the prediction of a ligand's selectivity for different metal ions. This is particularly relevant for designing molecules for sensing, extraction, or separation processes. DFT calculations can be used to compute the complex-formation energies between a ligand and a series of metal ions.
A study on cryptands incorporating bipyridine units provides a clear model for this approach. researchgate.net By calculating the energies for the endohedral complexation of various alkali, alkaline-earth, and other metal ions, researchers could predict which ions would bind most favorably. researchgate.net The selectivity was found to depend on a match between the size of the cryptand's cavity and the ionic radius of the metal ion. researchgate.net For example, the [2.2.bpy] cryptand was predicted to be selective for K⁺ and Sr²⁺/Ba²⁺. researchgate.net This type of computational screening allows for the rational design of ligands like this compound, where the "cavity" formed by the two bipyridine units can be computationally assessed for its affinity towards different metal ions.
| Metal Ion | Calculated M-N Distance (Å) | Calculated M-O Distance (Å) | Complex-Formation Energy (kcal/mol) |
|---|---|---|---|
| Li⁺ | 2.19 | 2.71 | -93.8 |
| Na⁺ | 2.79 | 2.90 | -67.0 |
| K⁺ | 2.95 | 3.03 | -44.4 |
| Ca²⁺ | 2.68 | 2.74 | -92.8 |
| Sr²⁺ | 2.81 | 2.87 | -72.6 |
| Ba²⁺ | 2.92 | 2.98 | -50.1 |
Structure-Property Relationship Elucidation
A central goal of theoretical modeling is to establish clear relationships between a molecule's structure and its observable properties. For this compound and its derivatives, computational studies help rationalize how changes in the molecular framework translate into different functional outcomes.
The link between structure and photophysical properties is a well-studied area. Computational studies on families of related compounds consistently show that modifying the electronic nature of the ligands—for example, by adding aryl groups to a bipyridine core—directly impacts the emission properties of their metal complexes. researchgate.net The introduction of different functional groups can shift emission wavelengths and alter fluorescence quantum yields, a relationship that can be quantified and explained by examining the calculated molecular orbitals. semanticscholar.org Similarly, the geometric arrangement, such as the planarity of the conjugated system and the torsional angles between rings, has a direct and predictable effect on the electronic and photophysical properties. nih.govmdpi.com These structure-property relationships are essential for the rational design of new materials with tailored optical, electronic, or catalytic functions.
Future Directions and Emerging Research Avenues for 1,3 Di 2,2 Bipyridin 6 Yl Benzene Ligand Systems
Integration into Advanced Multifunctional Materials
The integration of 1,3-Di([2,2'-bipyridin]-6-yl)benzene and its derivatives into advanced materials is a burgeoning field. The focus is on creating materials where the ligand's inherent properties are combined with other functional components to generate synergistic or multifunctional behavior.
One promising direction is the use of this ligand as a building block for Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While research on MOFs using the precise this compound ligand is still developing, the broader class of bipyridyl ligands has been successfully employed to create robust frameworks. For instance, a Zr(IV)-based MOF, UiO-67-bpydc, which contains open 2,2'-bipyridine (B1663995) sites, has been synthesized and shown to readily complex with palladium chloride. The resulting material acts as an efficient and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions. mdpi.com The defined geometry and chelating sites of this compound make it an ideal candidate for constructing similar catalytic MOFs with tailored pore environments and active sites. Future work will likely focus on synthesizing MOFs with this ligand to explore applications in gas separation, selective adsorption of molecules like benzene (B151609), and heterogeneous catalysis. nih.govresearchgate.net
Another key area is the development of stimuli-responsive polymers . By incorporating the this compound unit into polymer chains, either as a pendant group or within the main backbone, materials that respond to external stimuli such as light, heat, or the presence of metal ions can be created. The bipyridine units can act as reversible metal-binding sites, allowing for the formation of crosslinked metallopolymers. The addition or removal of a metal ion could then be used to switch the material's properties, such as its mechanical strength, solubility, or optical characteristics. Encapsulating photoactive metal complexes, such as those of ruthenium, within these polymer or MOF structures could lead to materials for light-harvesting and photocatalysis. rsc.orgnih.gov
| Material Type | Potential Application | Key Feature of Ligand |
| Metal-Organic Frameworks (MOFs) | Heterogeneous Catalysis, Gas Separation | Defined chelating sites, structural rigidity |
| Metallopolymers | Stimuli-Responsive Materials, Self-Healing Materials | Reversible metal-binding sites |
| Hybrid Materials (e.g., MOF-encapsulated complexes) | Photocatalysis, Light-Harvesting | Ability to host and stabilize photoactive centers |
Applications in Chemical Biology (e.g., Interaction with Biomolecules and Bio-inspired Systems)
The interface of inorganic chemistry and biology offers exciting opportunities for this compound-based systems, particularly in diagnostics and therapy. The ability of its metal complexes to interact with biomolecules like DNA and proteins is a central theme of this research.
A significant area of investigation is the development of metal complexes as probes for specific DNA structures. G-quadruplexes are non-canonical DNA structures found in telomeres and gene promoter regions, and they have emerged as important targets for anticancer drug design. Research has shown that organoplatinum(II) complexes featuring a closely related tridentate 2-([2,2'-bipyridin]-6-yl)phenyl ligand exhibit selective binding to the G-quadruplex in the promoter region of the c-myc oncogene. mdpi.com These complexes, which can be functionalized with various side-chains, show a remarkable increase in luminescence—up to 200-fold—upon binding to the c-myc G-quadruplex, providing a basis for optical detection. mdpi.com UV Resonance Raman spectroscopy has confirmed that the binding mode is primarily end-stacking on the G-quadruplex, with additional interactions from the peripheral side-chains. mdpi.com The 1,3-di(bipyridinyl)benzene scaffold provides an ideal platform for developing bimetallic or trimetallic complexes that could lead to even higher binding affinity and selectivity for such biological targets.
Furthermore, ruthenium polypyridyl complexes are well-known for their potential in Photodynamic Therapy (PDT) . nih.govresearchgate.net In PDT, a photosensitizer is activated by light to produce reactive oxygen species that kill cancer cells. The rational design of ruthenium(II) complexes with ligands engineered for strong absorption in the "biological spectral window" (where light penetration into tissue is maximal) is a key goal. nih.gov While much of this work has used ancillary bipyridine ligands nih.gov, the this compound framework offers a template for creating new, potent photosensitizers. Its complexes can be designed to localize in specific cellular compartments and to have their photophysical properties tuned for optimal PDT efficacy. nih.govsemanticscholar.org
| System | Biological Target | Application | Key Finding |
| Platinum(II) (2-([2,2'-bipyridin]-6-yl)phenyl) complexes | c-myc G-quadruplex DNA | Cancer diagnostics/therapeutics | Selective binding and strong emission enhancement upon binding. mdpi.com |
| Ruthenium(II) polypyridyl complexes | General DNA/cellular components | Photodynamic Therapy (PDT) | Can be designed to absorb light efficiently and generate cytotoxic reactive oxygen species. nih.gov |
Development of Next-Generation Ligands for Energy Conversion and Storage
The global need for sustainable energy has spurred research into new molecular systems for converting solar energy into chemical fuels and electricity. The this compound ligand system is a promising platform for developing next-generation catalysts and sensitizers for these processes.
A major focus is on the photocatalytic and electrocatalytic reduction of carbon dioxide (CO₂) . Transforming CO₂ into valuable chemical feedstocks like carbon monoxide (CO) or formic acid is a critical goal. Polypyridyl complexes of metals like Rhenium and Ruthenium are known to be active catalysts for this reaction. mdpi.comnih.govresearchgate.netmdpi.com The catalytic cycle often involves reduction of the metal complex, binding of CO₂, and subsequent proton-coupled electron transfer steps. The this compound ligand can be used to construct bimetallic or multimetallic complexes. Such systems could facilitate multi-electron transfer to a bound CO₂ molecule, potentially lowering the energy barrier for its reduction and improving selectivity for specific products.
Another key application is in Dye-Sensitized Solar Cells (DSSCs) . In a DSSC, a molecular dye (sensitizer) absorbs light and injects an electron into a semiconductor material like titanium dioxide (TiO₂), generating a current. rsc.orgnih.gov Ruthenium tris-bipyridine complexes were among the first highly successful sensitizers. The this compound scaffold allows for the creation of sophisticated sensitizers. For example, one bipyridine unit could anchor the complex to the TiO₂ surface while the other could be modified with light-harvesting groups to broaden the absorption spectrum, leading to higher efficiency. rsc.orgnih.gov
While energy conversion is a well-explored avenue, the use of these ligands in energy storage is an emerging area. Molecular solar thermal (MOST) systems store solar energy in the chemical bonds of a molecule that undergoes a photo-induced conformational change, releasing the energy as heat on demand. researchgate.net Although current MOST systems use different molecular scaffolds, the development of this compound-based complexes that can undergo stable, reversible photo-isomerization could open a new frontier for this ligand class in long-term solar energy storage.
Rational Design Strategies for Enhanced Performance and Selectivity in Diverse Applications
A central theme connecting all future research avenues is the rational design of new ligands based on the this compound framework. By systematically modifying the ligand's structure, its electronic, photophysical, and binding properties can be precisely tuned for a specific application.
One effective strategy is the introduction of functional groups at various positions on the pyridine (B92270) or central benzene rings. For example, introducing electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels of the resulting metal complexes. This directly impacts their absorption and emission wavelengths, redox potentials, and excited-state lifetimes. nih.govresearchgate.net A study on asymmetrically functionalized 1,3-di(2-pyridyl)benzenes demonstrated that this approach is a viable way to tune photophysical properties. researchgate.net This tuning is critical for optimizing photosensitizers in PDT and DSSCs, as well as for adjusting the reduction potential of catalysts for CO₂ reduction. nih.govresearchgate.net
Another powerful approach is expanding the π-conjugated system . Attaching aromatic groups, such as additional phenyl or fluorenyl units, to the bipyridine moieties can lead to a significant red-shift in the absorption spectrum. This is highly desirable for applications in solar energy conversion and deep-tissue PDT, as it allows for the harvesting of lower-energy photons. nih.gov
Finally, synthetic methodology plays a crucial role. The development of efficient, high-yield synthetic routes, such as those employing sequential cross-coupling reactions (e.g., Suzuki, Stille) or aza-Diels-Alder reactions, allows for the creation of a diverse library of asymmetrically and symmetrically substituted ligands. researchgate.net This synthetic flexibility is paramount for establishing clear structure-activity relationships, where the effect of each modification on the ligand's performance can be systematically evaluated, paving the way for the computational and in-silico design of next-generation ligands with predicted, superior properties. mdpi.comnih.gov
| Design Strategy | Effect | Target Application |
| Introduction of Substituents (e.g., -OMe, -Br) | Tunes HOMO/LUMO levels, redox potentials, emission wavelength | PDT, DSSCs, Catalysis |
| Extension of π-Conjugation | Red-shifts absorption spectrum, increases molar absorptivity | Solar Energy Conversion, PDT |
| Asymmetric Functionalization | Creates directional properties, specific binding sites | Bio-inspired systems, Catalysis |
| Multi-step Synthetic Routes (e.g., Cross-Coupling) | Enables creation of diverse ligand libraries for screening | All applications |
Q & A
Q. How can synthetic modifications improve catalytic stability under harsh conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
